molecular formula C21H26N2 B11122701 1-ethyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

1-ethyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

Cat. No.: B11122701
M. Wt: 306.4 g/mol
InChI Key: JWSYRUJIGNBBKE-UHFFFAOYSA-N
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Description

1-ethyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse range of applications in medicinal chemistry, particularly due to their antimicrobial, antiviral, and anticancer properties . This specific compound features a unique structure that includes an ethyl group, a phenyl group with a 2-methylpropyl substituent, and a benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Scientific Research Applications

1-ethyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl and 2-methylpropyl groups enhances its lipophilicity and may improve its ability to penetrate biological membranes, making it a promising candidate for drug development .

Properties

Molecular Formula

C21H26N2

Molecular Weight

306.4 g/mol

IUPAC Name

1-ethyl-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole

InChI

InChI=1S/C21H26N2/c1-5-23-20-9-7-6-8-19(20)22-21(23)16(4)18-12-10-17(11-13-18)14-15(2)3/h6-13,15-16H,5,14H2,1-4H3

InChI Key

JWSYRUJIGNBBKE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C)C3=CC=C(C=C3)CC(C)C

Origin of Product

United States

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